molecular formula C18H20N2O4S2 B6492850 2-(2-phenylmethanesulfonylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 922450-51-9

2-(2-phenylmethanesulfonylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B6492850
CAS No.: 922450-51-9
M. Wt: 392.5 g/mol
InChI Key: TYTAEIHUSPRPFU-UHFFFAOYSA-N
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Description

2-(2-phenylmethanesulfonylacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a phenylmethanesulfonylacetamido group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is to start with a suitable thiophene derivative and then introduce the phenylmethanesulfonylacetamido group through a series of reactions, including acylation and sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and byproducts, ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form simpler derivatives.

  • Substitution: : The phenylmethanesulfonylacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced derivatives of the benzothiophene core.

  • Substitution: : Substituted derivatives with different functional groups attached to the phenylmethanesulfonylacetamido group.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug discovery.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the benzothiophene core and the phenylmethanesulfonylacetamido group Similar compounds might include other benzothiophene derivatives or compounds with similar functional groups

List of Similar Compounds

  • Benzothiophene derivatives: : Compounds with similar sulfur-containing heterocyclic cores.

  • Phenylmethanesulfonyl derivatives: : Compounds with similar sulfonyl groups attached to a phenyl ring.

  • Acetamide derivatives: : Compounds with similar acetamide functional groups.

Properties

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-5-9-14(13)25-18(16)20-15(21)11-26(23,24)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTAEIHUSPRPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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